3,5-dimethyl-4-nitro-1H-pyrazol-1-amine
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Overview
Description
3,5-Dimethyl-4-nitro-1H-pyrazol-1-amine: is a heterocyclic compound with a pyrazole ring structure It is characterized by the presence of two methyl groups at positions 3 and 5, a nitro group at position 4, and an amine group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine typically involves the nitration of 3,5-dimethylpyrazole The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Reduction: The major product of reduction is 3,5-dimethyl-4-amino-1H-pyrazol-1-amine.
Substitution: Various substituted pyrazoles can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-4-nitro-1H-pyrazol-1-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes makes it a promising candidate for therapeutic development.
Industry: In the materials science industry, this compound is explored for its use in the development of energetic materials and explosives due to its nitro group, which imparts high energy content.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and exerting its biological effects.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the amine group, affecting its ability to participate in nucleophilic substitution reactions.
4-Nitro-1H-pyrazol-1-amine: Lacks the methyl groups, which can influence its steric and electronic properties.
Uniqueness: 3,5-Dimethyl-4-nitro-1H-pyrazol-1-amine is unique due to the combination of its nitro and amine groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-4-nitropyrazol-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3-5(9(10)11)4(2)8(6)7-3/h6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQJCJAGLJDAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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